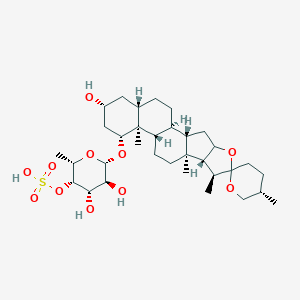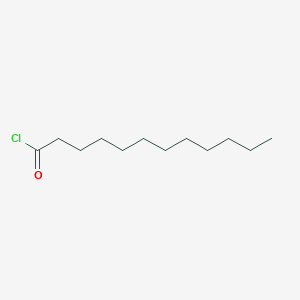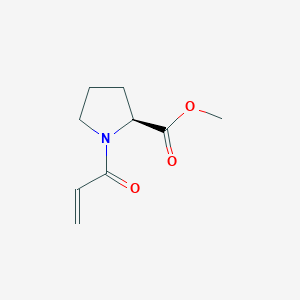
Acryloylproline methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acryloylproline methyl ester (APME) is a chemical compound that is widely used in scientific research. It is a derivative of proline, an amino acid that plays an essential role in protein synthesis. APME has gained significant attention due to its unique properties and potential applications in various fields of research, including biochemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of Acryloylproline methyl ester is not fully understood, but it is believed to interact with proteins and enzymes in a reversible manner. Acryloylproline methyl ester can form covalent bonds with amino acid residues, such as cysteine and lysine, which can alter the conformation and activity of proteins and enzymes. This interaction can be exploited for various applications, such as the synthesis of hydrogels and the study of enzyme kinetics.
Biochemical and Physiological Effects:
Acryloylproline methyl ester has been shown to have various biochemical and physiological effects. It can induce the formation of hydrogels, which can be used for drug delivery and tissue engineering applications. Acryloylproline methyl ester can also affect the activity of enzymes, which can be useful for the study of enzyme kinetics and mechanisms. Moreover, Acryloylproline methyl ester can be used as a fluorescent probe, which makes it useful in imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acryloylproline methyl ester has several advantages for lab experiments. It is easy to synthesize, has high purity, and can be used for various applications. Acryloylproline methyl ester can also be modified to alter its properties, which allows for the synthesis of customized hydrogels and other biomaterials. However, Acryloylproline methyl ester has some limitations. It can be toxic at high concentrations, and its interaction with proteins and enzymes can be unpredictable. Therefore, caution should be taken when using Acryloylproline methyl ester in lab experiments.
Direcciones Futuras
There are several future directions for Acryloylproline methyl ester research. One direction is to explore its potential applications in drug delivery and tissue engineering. Acryloylproline methyl ester-based hydrogels can be used as drug delivery vehicles or scaffolds for tissue regeneration. Another direction is to investigate its interaction with specific proteins and enzymes, which can lead to the development of new drugs and therapies. Moreover, the development of new synthesis methods and modifications of Acryloylproline methyl ester can lead to the production of new biomaterials with unique properties.
Conclusion:
Acryloylproline methyl ester is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through a simple and efficient method and has various applications in biochemistry, pharmacology, and material science. Acryloylproline methyl ester can act as a crosslinking agent, substrate for enzymes, and fluorescent probe, which makes it useful in various research applications. However, caution should be taken when using Acryloylproline methyl ester in lab experiments due to its potential toxicity and unpredictable interaction with proteins and enzymes. Overall, Acryloylproline methyl ester has a promising future in various fields of research.
Métodos De Síntesis
Acryloylproline methyl ester can be synthesized through a simple and efficient method, which involves the reaction of acryloyl chloride with proline methyl ester hydrochloride in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain pure Acryloylproline methyl ester. This synthesis method is widely used in research laboratories and has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
Acryloylproline methyl ester has been extensively used in scientific research due to its unique properties. It can act as a crosslinking agent, which makes it useful in the synthesis of hydrogels and other biomaterials. Acryloylproline methyl ester can also be used as a substrate for enzymes, which allows the study of enzyme kinetics and mechanisms. Moreover, Acryloylproline methyl ester can be used as a fluorescent probe, which makes it useful in imaging studies. These properties make Acryloylproline methyl ester a versatile compound for various scientific research applications.
Propiedades
Número CAS |
125658-50-6 |
|---|---|
Nombre del producto |
Acryloylproline methyl ester |
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.2 g/mol |
Nombre IUPAC |
methyl (2S)-1-prop-2-enoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-8(11)10-6-4-5-7(10)9(12)13-2/h3,7H,1,4-6H2,2H3/t7-/m0/s1 |
Clave InChI |
YIGLRRLMAMUSIO-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCCN1C(=O)C=C |
SMILES |
COC(=O)C1CCCN1C(=O)C=C |
SMILES canónico |
COC(=O)C1CCCN1C(=O)C=C |
Otros números CAS |
125658-50-6 |
Sinónimos |
A-ProOMe acryloylproline methyl ester acryloylproline methyl ester, (D-Pro)-isomer acryloylproline methyl ester, (L-Pro)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



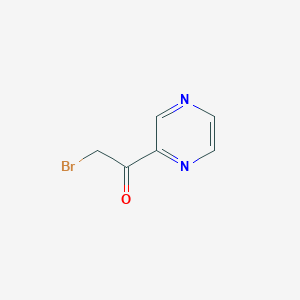
![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)
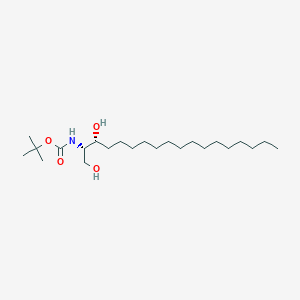
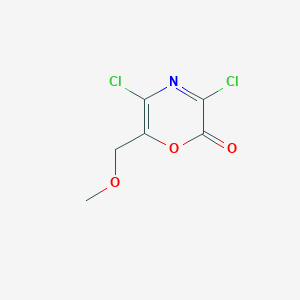

![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
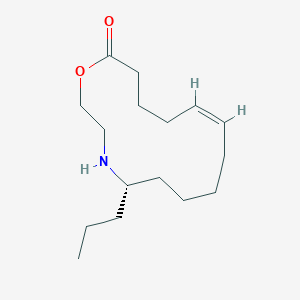
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)


![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
